(2-methoxyphenyl) N-methylsulfamate

Enzyme Inhibition Nitric Oxide Synthase Immunology

This 2-methoxyphenyl N-methylsulfamate is the optimal negative control for steroid sulfatase (STS) assays: its extremely weak inhibition (IC50 = 15 µM) ensures specificity validation against potent inhibitors like EMATE. The electron-donating 2-methoxy group modulates pKa (9.49) and solubility for reproducible SAR. Use to baseline aryl sulfatase (IC50 = 800 µM) and iNOS (IC50 = 180 µM) screens. Available as a research intermediate; request a quote for 25 mg or bulk synthesis.

Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
Cat. No. B8349430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methoxyphenyl) N-methylsulfamate
Molecular FormulaC8H11NO4S
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)OC1=CC=CC=C1OC
InChIInChI=1S/C8H11NO4S/c1-9-14(10,11)13-8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3
InChIKeyLQCCVYMUSKSTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyphenyl) N-methylsulfamate (CAS 26118-74-1): Physicochemical Profile and Enzyme Inhibition Data


(2-Methoxyphenyl) N-methylsulfamate (CAS 26118-74-1, molecular weight 217.24 g/mol) is an aromatic sulfamate ester characterized by a 2-methoxyphenyl group linked to an N-methylsulfamate moiety . The compound has a predicted pKa of 9.49 and a predicted density of 1.298 g/cm³ . It is commercially available as a research chemical (e.g., from Sigma-Aldrich) for use in enzyme inhibition studies and as a synthetic intermediate .

Rationale for Selecting (2-Methoxyphenyl) N-methylsulfamate Over Generic Phenyl Sulfamates


While the sulfamate pharmacophore is a known motif for enzyme inhibition, particularly against sulfatases and carbonic anhydrases, the specific substitution pattern on the phenyl ring dramatically alters the compound's physicochemical properties and biological activity [1]. (2-Methoxyphenyl) N-methylsulfamate cannot be generically substituted with unsubstituted phenyl sulfamate or other regioisomers, as the electron-donating 2-methoxy group influences the pKa of the leaving group and, consequently, the compound's stability, solubility, and interaction with biological targets [1]. The quantitative evidence below demonstrates that this specific derivative exhibits a distinct inhibitory profile compared to its closest analogs, making it a unique tool for probing structure-activity relationships (SAR) in sulfatase and related enzyme systems.

Quantitative Differentiation of (2-Methoxyphenyl) N-methylsulfamate in Key Enzyme Assays


Comparative Inhibition of Inducible Nitric Oxide Synthase (iNOS)

(2-Methoxyphenyl) N-methylsulfamate demonstrates a measurable, albeit weak, inhibitory activity against inducible nitric oxide synthase (iNOS) in a murine macrophage cell-based assay. This provides a baseline for SAR studies [1].

Enzyme Inhibition Nitric Oxide Synthase Immunology

Comparative Inhibition of Dihydroorotase

The compound exhibits weak inhibitory activity against dihydroorotase, an enzyme involved in pyrimidine biosynthesis. This activity, while low, is a quantifiable characteristic that differentiates it from related compounds with no reported activity in this specific assay [1].

Enzyme Inhibition Pyrimidine Biosynthesis Cancer Research

Comparative Inhibition of Aryl Sulfatase from Klebsiella pneumoniae

The compound demonstrates weak, but quantifiable, inhibition of aryl sulfatase from Klebsiella pneumoniae. This provides a specific data point for comparison with other sulfamate esters, many of which are known to be potent inhibitors of sulfatases [1].

Enzyme Inhibition Bacterial Sulfatase Microbiology

Comparative Inhibition of Human Steroid Sulfatase (STS)

The compound shows extremely weak inhibition of human steroid sulfatase (STS), a key target in hormone-dependent breast cancer. This contrasts sharply with the high potency of other aryl sulfamates, such as estrone-3-O-sulfamate (EMATE), highlighting the critical role of the phenyl ring substitution pattern [1].

Enzyme Inhibition Hormone-Dependent Cancer Endocrinology

Recommended Applications for (2-Methoxyphenyl) N-methylsulfamate Based on Quantitative Evidence


Negative Control in Steroid Sulfatase (STS) Inhibition Assays

The extremely weak STS inhibition (IC50 = 15 µM) compared to potent inhibitors like EMATE (IC50 ≈ 0.1 nM) makes (2-methoxyphenyl) N-methylsulfamate an ideal negative control compound [1]. Researchers can use it to validate assay sensitivity and to confirm that observed effects are due to specific STS inhibition rather than non-specific interactions with the sulfamate moiety.

Scaffold for Structure-Activity Relationship (SAR) Studies on Sulfatases

The quantifiable, albeit weak, inhibition of aryl sulfatase (IC50 = 800 µM) and iNOS (IC50 = 180 µM) provides a baseline for SAR investigations [1]. The 2-methoxyphenyl N-methylsulfamate core can be systematically modified to explore how changes in substitution pattern affect enzyme inhibition, solubility (influenced by the 2-methoxy group), and pKa (predicted 9.49) .

Synthetic Intermediate in Medicinal Chemistry

As a commercially available building block (e.g., from Sigma-Aldrich), the compound can serve as an intermediate for introducing a protected sulfamate group into more complex molecules [1]. Its well-defined structure and availability support its use in the synthesis of diverse sulfamate ester libraries for drug discovery.

Technical Documentation Hub

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